molecular formula C7H15NO4 B12301705 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol

Katalognummer: B12301705
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: OQMGRVFSMWORIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol is a chemical compound with a unique structure that includes an aminoethyl group, a methoxy group, and a diol within an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of aminoethyl and methoxy-substituted precursors, which are reacted in the presence of catalysts to form the desired oxolane ring structure. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.

    Industry: It can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The aminoethyl group may interact with enzymes or receptors, modulating their activity. The methoxy and diol groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxolane derivatives with different substituents, such as:

  • 2-(1-Aminoethyl)-5-methoxyoxolane-3,4-diol
  • This compound
  • This compound

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and functionality.

Eigenschaften

Molekularformel

C7H15NO4

Molekulargewicht

177.20 g/mol

IUPAC-Name

2-(1-aminoethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C7H15NO4/c1-3(8)6-4(9)5(10)7(11-2)12-6/h3-7,9-10H,8H2,1-2H3

InChI-Schlüssel

OQMGRVFSMWORIA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1C(C(C(O1)OC)O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.